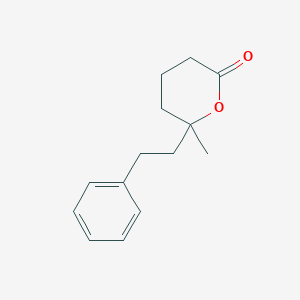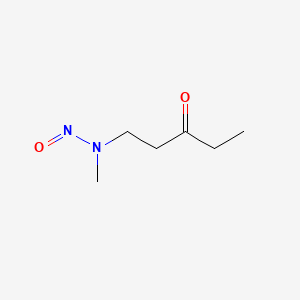acetate CAS No. 118429-10-0](/img/structure/B14302318.png)
Methyl [2-(4-bromophenyl)hydrazinylidene](chloro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromophenyl)hydrazinylideneacetate is an organic compound that features a hydrazinylidene group attached to a bromophenyl ring and a chloroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)hydrazinylideneacetate typically involves the reaction of 4-bromophenylhydrazine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromophenyl)hydrazinylideneacetate can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene group can be oxidized to form corresponding azo compounds.
Reduction: The bromophenyl ring can be reduced to form the corresponding phenyl derivative.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Phenyl derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(4-bromophenyl)hydrazinylideneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2-(4-bromophenyl)hydrazinylideneacetate exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The bromophenyl ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-bromophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- 4-Bromoaniline
Uniqueness
Methyl 2-(4-bromophenyl)hydrazinylideneacetate is unique due to the presence of the hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
118429-10-0 |
|---|---|
Formule moléculaire |
C9H8BrClN2O2 |
Poids moléculaire |
291.53 g/mol |
Nom IUPAC |
methyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C9H8BrClN2O2/c1-15-9(14)8(11)13-12-7-4-2-6(10)3-5-7/h2-5,12H,1H3 |
Clé InChI |
SOKMINLPGKEBMH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


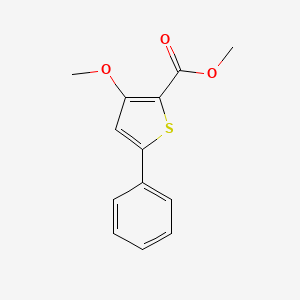
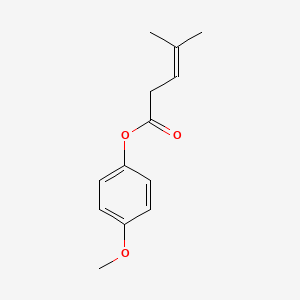
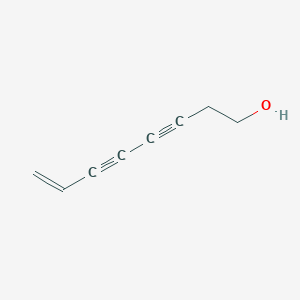
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
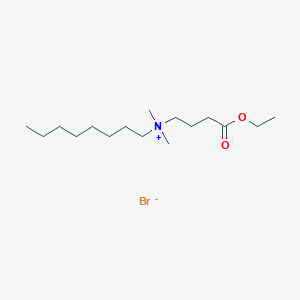
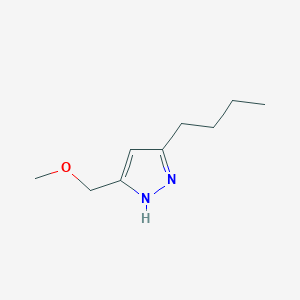

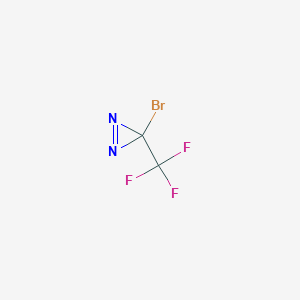

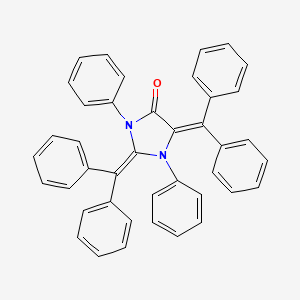
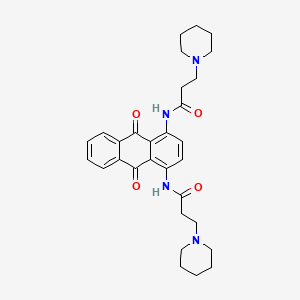
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
